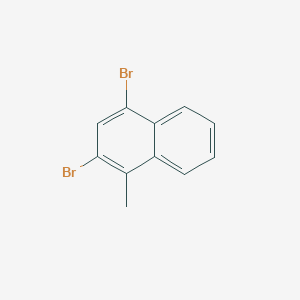
2,4-Dibromo-1-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-1-methylnaphthalene: is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 4 positions, and a methyl group is attached at the 1 position
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dibromo-1-methylnaphthalene typically involves the bromination of 1-methylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1-methylnaphthalene in carbon tetrachloride (CCI4) under irradiation with a 150W projector lamp at temperatures below 10°C . This method ensures high yield and purity of the desired product.
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of solid brominating agents such as tetrapropylammonium nonabromide (Pr4NBr9) can also be employed for higher selectivity and ease of handling .
化学反応の分析
Types of Reactions: 2,4-Dibromo-1-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield various functionalized naphthalene derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in the formation of hydrogenated naphthalene derivatives.
科学的研究の応用
Chemistry: 2,4-Dibromo-1-methylnaphthalene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted naphthalenes, which are important in organic synthesis and materials science .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique properties that are valuable in the formulation of flame retardants and other performance materials .
作用機序
The mechanism of action of 2,4-Dibromo-1-methylnaphthalene primarily involves its ability to undergo substitution and addition reactions. The bromine atoms act as leaving groups, facilitating nucleophilic attacks by various reagents. This reactivity is leveraged in synthetic chemistry to introduce different functional groups into the naphthalene ring .
類似化合物との比較
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with bromine atoms at the 1 and 3 positions.
2,6-Dibromo-1-methylnaphthalene: Similar to 2,4-Dibromo-1-methylnaphthalene but with bromine atoms at the 2 and 6 positions.
1-Bromo-4-methylnaphthalene: A monobrominated derivative with a single bromine atom at the 1 position and a methyl group at the 4 position
Uniqueness: this compound is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
3278-84-0 |
|---|---|
分子式 |
C11H8Br2 |
分子量 |
299.99 g/mol |
IUPAC名 |
2,4-dibromo-1-methylnaphthalene |
InChI |
InChI=1S/C11H8Br2/c1-7-8-4-2-3-5-9(8)11(13)6-10(7)12/h2-6H,1H3 |
InChIキー |
NXDJUCJELBQDIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C2=CC=CC=C12)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




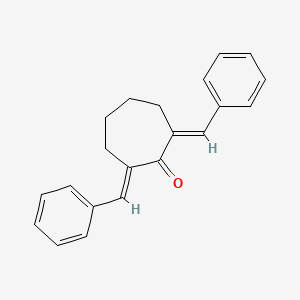
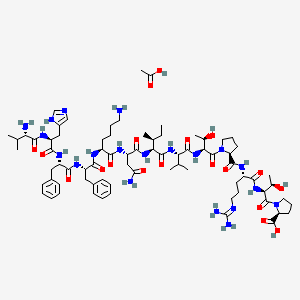

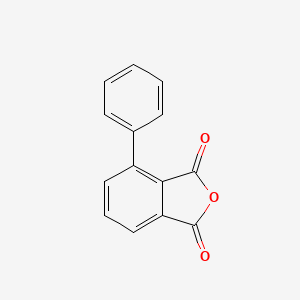
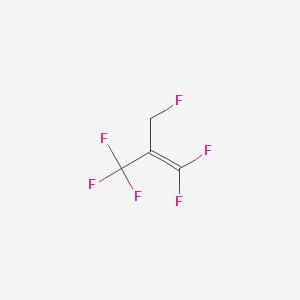
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)

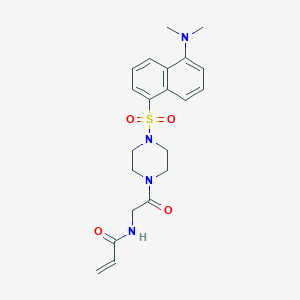
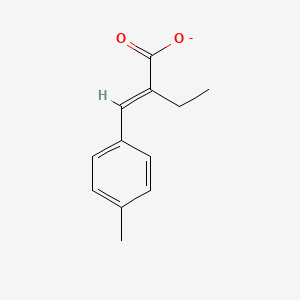
![13H-Benz[6,7]indolo[2,3-b]quinoxaline](/img/structure/B14752021.png)
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
